N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzyl group attached to an acetamide moiety, which is further substituted with a thiomorpholinopyrazine ring. The presence of sulfur and nitrogen atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves the reaction of benzylamine with 2-chloro-N-(3-thiomorpholinopyrazin-2-yl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiomorpholine ring or to modify the pyrazine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazine derivatives, and various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the presence of the thiomorpholine and pyrazine rings allows the compound to interact with various cellular components, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share structural similarities with N-benzyl-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide and exhibit similar biological activities.
Isopropylquinazolinones: These compounds also contain heterocyclic rings and have shown potential as tyrosinase inhibitors and antioxidants.
Uniqueness
This compound is unique due to the presence of both thiomorpholine and pyrazine rings in its structure, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-benzyl-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c22-15(20-12-14-4-2-1-3-5-14)13-24-17-16(18-6-7-19-17)21-8-10-23-11-9-21/h1-7H,8-13H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLKFYUSBHNMSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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